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The emergence of immune checkpoint inhibitors has revolutionized cancer therapy. While
CTLA-4 and PD-1/PD-L1 have been the cornerstones of this revolution, the focus is now
expanding to novel targets. Lymphocyte-activation gene 3 (LAG-3) has emerged as a
promising next-generation immune checkpoint. This guide provides a comprehensive cross-trial
comparison of key clinical studies involving leading LAG-3 inhibitors, offering researchers,
scientists, and drug development professionals a detailed overview of the current landscape.

The LAG-3 Signaling Pathway

Lymphocyte-activation gene 3 (LAG-3) is a cell surface protein that plays a crucial role in
regulating T-cell function. It is expressed on activated T cells, natural killer (NK) cells, B cells,
and dendritic cells. The binding of LAG-3 to its primary ligand, MHC class Il molecules, on
antigen-presenting cells (APCs) delivers an inhibitory signal to the T cell. This inhibition curtails
T-cell proliferation, cytokine production, and cytotoxic activity, thereby contributing to immune
tolerance and preventing autoimmunity. In the context of cancer, the upregulation of LAG-3 on
tumor-infiltrating lymphocytes (TILs) contributes to T-cell exhaustion and allows tumors to
evade immune destruction. LAG-3 inhibitors, typically monoclonal antibodies, block the
interaction between LAG-3 and MHC class I, thereby restoring T-cell effector functions and
enhancing the anti-tumor immune response.
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Caption: LAG-3 signaling pathway and the mechanism of LAG-3 inhibitors.

Comparative Efficacy of LAG-3 Inhibitors
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The following tables summarize the key efficacy data from pivotal clinical trials of prominent
LAG-3 inhibitors.
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Comparative Safety of LAG-3 Inhibitors

This table provides a summary of treatment-related adverse events (TRAES) observed in key

clinical trials.
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Trial Name

LAG-3 Inhibitor
Combination

Any Grade
TRAEs

Grade 3-4
TRAEs

Common
TRAES (Any
Grade)

RELATIVITY-
047[5][25]

Relatlimab +

Nivolumab

83.7%

21.1%

Pruritus, fatigue,
rash, diarrhea,

hypothyroidism

Phase 1
(NCT03005782)

Fianlimab +

Cemiplimab

95%

Not specified, but
discontinuation
due to AEs was
16%

Rash, pruritus,
diarrhea,
arthralgia,
hypothyroidism,
adrenal
insufficiency,

myalgia

TACTI-002
(NSCLC)[16]

Eftilagimod Alpha
+

Pembrolizumab

Not specified

17% of patients
discontinued due
to AEs

Dyspnea,
asthenia,
decreased
appetite, cough,
anemia, fatigue,
pruritus,
constipation,

diarrhea

AIPAC

Eftilagimod Alpha
+ Paclitaxel

Not specified

Not specified

Not specified

General LAG-3
Inhibitor AEs[26]

Relatlimab

Not applicable

Not applicable

Pyrexia,
pneumonia. Rare
but notable:
myositis,
myasthenia
gravis, infection,
colitis,
pneumonitis,

myocarditis
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Experimental Protocols
RELATIVITY-047 (Relatlimab + Nivolumab)

» Study Design: A global, randomized, double-blind, Phase 2/3 study.[2][3]

o Patient Population: Patients aged 12 years or older with previously untreated, unresectable
or metastatic melanoma.[1]

e Treatment Arms:

o Arm 1: Fixed-dose combination of relatlimab (160 mg) and nivolumab (480 mg)
administered intravenously every 4 weeks.[1][2]

o Arm 2: Nivolumab (480 mg) administered intravenously every 4 weeks.[1][2]

e Primary Endpoint: Progression-free survival (PFS) as assessed by Blinded Independent
Central Review (BICR).[2]

e Secondary Endpoints: Overall survival (OS) and objective response rate (ORR).[2]

« Stratification Factors: LAG-3 expression, PD-L1 expression, BRAF mutation status, and
disease stage.[3]
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RELATIVITY-047 Trial Workflow

Untreated, Unresectable or
Metastatic Melanoma Patients (N=714)

Randomization (1:1)

Relatlimab (160 mg) +
Nivolumab (480 mg) IV Q4W

Nivolumab (480 mg) IV Q4W

Follow-up for PFS (Primary),
OS and ORR (Secondary)

Click to download full resolution via product page

Caption: Experimental workflow for the RELATIVITY-047 trial.

Phase 1 (NCT03005782) (Fianlimab + Cemiplimab)

o Study Design: An open-label, non-randomized, multi-cohort, Phase 1 clinical trial.[11]

» Patient Population: Patients with advanced melanoma, including cohorts for those with and
without prior anti-PD-1 therapy in the advanced setting.[11]

e Treatment: Fianlimab (1600 mg) and cemiplimab (350 mg) administered intravenously every
3 weeks for up to 51 weeks, with an optional additional 51 weeks if clinically indicated.[11]

e Primary Endpoint: Objective response rate (ORR) per RECIST 1.1 criteria.[11]
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+ Secondary Endpoints: Progression-free survival (PFS), duration of response (DOR), disease
control rate (DCR), safety, and pharmacokinetics.

Fianlimab + Cemiplimab Phase 1 Trial Workflow

Advanced Melanoma Patients
(Multiple Cohorts)

Fianlimab (1600 mg) +

Cemiplimab (350 mg) IV Q3W

Follow-up for ORR (Primary),
PFS, DOR, DCR, Safety (Secondary)

TACTI-002 Trial Workflow

Metastatic NSCLC or HNSCC Patients
(Multiple Cohorts)

Eftilagimod Alpha (30 mg) SC Q2W/Q3W +
Pembrolizumab (200 mg) IV Q3W

Follow-up for ORR (Primary),
PFS and OS (Secondary)

© 2025 BenchChem. All rights reserved. 9/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668191?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

AIPAC Trial Workflow

HR+, HER2- Metastatic
Breast Cancer Patients

Eftilagimod Alpha + Paclitaxel Placebo + Paclitaxel

Follow-up for PFS (Primary),
OS, Safety, QoL, ORR (Secondary)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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